4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-
Description
Properties
IUPAC Name |
(E)-3,3-dimethyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-11-7-8-13(15(11,5)6)9-10-14(3,4)12(2)16/h7,9-10,12-13,16H,8H2,1-6H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFSNJAQFWEXEA-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C1(C)C)C=CC(C)(C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC(C1(C)C)/C=C/C(C)(C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021085 | |
| Record name | 4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, (4E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
244626-73-1, 107898-54-4 | |
| Record name | (4E)-3,3-Dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244626-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107898544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, (4E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-) trans-3,3-dimethyl-5-(2,2,3-trimethyl-cyclopent-3-en-1-yl)pent-4-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Methylation of 3-Methyl-5-(2,2,3-Trimethyl-3-Cyclopentenyl)-3-Amylene-2-Ketone
The synthesis begins with 3-methyl-5-(2,2,3-trimethyl-3-cyclopentenyl)-3-amylene-2-ketone , derived from campholenic aldehyde via aldol condensation. This intermediate undergoes methylation using methyl iodide (CH₃I) in the presence of a solid alkali (e.g., NaOH, Cs₂CO₃) and an ionic liquid phase-transfer catalyst (e.g., [(n-C₄H₉)₄N][PF₄]).
Reaction Conditions:
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Molar Ratios:
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Ketone : Alkali = 1 : 0.5–2.5
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Ketone : CH₃I = 1 : 1–3
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Ionic Liquid : CH₃I = 1 : 1–4
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Temperature: 20–50°C
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Time: 2–5 hours
The ionic liquid facilitates reagent mixing, avoids organic solvents, and allows reuse, achieving yields of 78.6–86.3%.
Reduction of 3,3-Dimethyl-5-(2,2,3-Trimethyl-3-Cyclopentenyl)-4-Amylene-2-Ketone
The methylated ketone is reduced to the target alcohol using sodium borohydride (NaBH₄) in ethanol.
Procedure:
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Reactants:
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Ketone (0.5 mol)
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NaBH₄ (0.1 mol)
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Ethanol (200 mL)
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Conditions:
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Temperature: 30–60°C
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Time: 5–8 hours
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Workup: Neutralization with dilute HCl, washing, and vacuum distillation.
This step achieves a 95.5% yield, with the ethanol solvent enabling efficient proton exchange and borane intermediate stabilization.
Key Reaction Parameters and Optimization
Table 1: Comparative Yields Under Varied Methylation Conditions
| Example | Solid Alkali | Ionic Liquid | CH₃I (mol) | Yield (%) |
|---|---|---|---|---|
| 2 | NaOH | [(n-C₄H₉)₄N][PF₄] | 1.5 | 85.0 |
| 3 | Cs₂CO₃ | [(n-C₄H₉)₄N][PF₄] | 1.5 | 86.3 |
| 5 | NaOH | [BMIM][PF₄] | 1.5 | 78.6 |
Key Findings:
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Alkali Selection: Cs₂CO₃ outperforms NaOH due to its milder basicity, reducing side reactions.
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Ionic Liquid Impact: [(n-C₄H₉)₄N][PF₄] enhances yield vs. [BMIM][PF₄] by improving cation-π interactions.
Comparative Analysis of Synthetic Routes
While traditional routes use hazardous oxidants (e.g., MnO₂), the current method eliminates explosion risks by employing hydrolysis and reduction. Phase-transfer catalysis reduces reaction times from >10 hours to 2–5 hours, aligning with green chemistry principles .
Chemical Reactions Analysis
4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like NaBH4 to convert carbonyl groups to alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like NaBH4 . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Applications in Fragrance Industry
- Fine Fragrances : Polysantol is extensively used in high-end perfumes due to its long-lasting fragrance and ability to impart a rich sandalwood note. It serves as a fixative that enhances the overall scent profile of perfumes .
- Personal Care Products : The compound is incorporated into various cosmetic products such as lotions, shampoos, and soaps. Its pleasant aroma contributes to the sensory experience of these products while providing a natural scent reminiscent of sandalwood .
- Household Products : Polysantol is also found in household cleaners and air fresheners. Its diffusive properties help mask unpleasant odors while providing a fresh, woody scent .
Regulatory Considerations
Polysantol has been evaluated by the International Fragrance Association (IFRA) for safety in consumer products. The compound adheres to specific usage guidelines to ensure consumer safety while maintaining its aromatic qualities .
| Application Area | Examples | Usage Notes |
|---|---|---|
| Fine Fragrances | Perfumes (luxury brands) | Acts as a fixative; enhances longevity |
| Personal Care | Lotions, shampoos | Provides appealing scent; skin compatibility |
| Household Products | Air fresheners, cleaners | Effective odor masking; pleasant aroma |
Case Studies and Research Findings
Research has highlighted the effectiveness of Polysantol in various formulations:
- Fragrance Skin Sensitization Evaluation : A study published on fragrance ingredients noted that Polysantol was included in evaluations for skin sensitization. This research underscores the importance of safety assessments in fragrance formulations to minimize allergic reactions .
- Flavor Chemistry Studies : While primarily a fragrance component, studies on flavor chemistry have explored the potential of similar compounds in enhancing food aromas. Insights from these studies may inform future applications of Polysantol in food-related contexts .
Mechanism of Action
The mechanism of action of 4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- involves its interaction with olfactory receptors, particularly OR2AT4 . This interaction stimulates a cascade of intracellular events, leading to various biological effects such as enhanced hair growth and reduced apoptosis in hair follicles . The compound’s molecular structure allows it to bind effectively to these receptors, triggering the desired responses.
Comparison with Similar Compounds
Chemical Identity :
Physical Properties :
- Appearance : Colorless, clear liquid .
- Odor : Powerful, diffusive sandalwood aroma .
- Solubility: Insoluble in water; soluble in ethanol .
- Specific Gravity : 0.897–0.906; Refractive Index : 1.480–1.484 .
Synthesis :
Produced via condensation of campholenic aldehyde (CAS 4501-58-0) with methyl ethyl ketone, followed by methylation and reduction .
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural motifs with other cyclopentenyl-substituted alcohols and ketones in fragrance chemistry. Below is a comparative analysis:
Structural and Functional Differences
Substituent Effects :
- Polysantol vs.
- Cyclopentenyl Modifications: The 2,2,3-trimethylcyclopentenyl moiety in Polysantol contributes to its sandalwood odor, whereas analogues with fewer methyl groups (e.g., 2-ethyl derivatives) exhibit greener or muskier notes .
Biological Activity
4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, commonly referred to as Polysantol , is a synthetic compound widely used in the fragrance industry. It is recognized for its woody sandalwood aroma and is utilized in various applications, including perfumes and personal care products. This article explores its biological activity, safety assessments, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H26O |
| Molecular Weight | 222.37 g/mol |
| Boiling Point | 300 °C |
| Density | 0.933 g/cm³ |
| Flash Point | 105 °C |
| Odor | Woody, sandalwood |
Synthesis : Polysantol is synthesized from α-campholenaldehyde through a series of reactions involving condensation with 2-butanone and subsequent methylation and reduction processes .
Fragrance Properties
Polysantol exhibits strong odor-active properties, contributing to its use in fine fragrances. It is characterized by a powerful sandalwood scent with musk and cedarwood notes. Its olfactory profile makes it a valuable ingredient in perfumery .
Safety Assessments
The International Fragrance Association (IFRA) has established safety standards for Polysantol based on comprehensive reviews of its biological activity. The Expert Panel for Fragrance Safety has classified it under various product categories with specific concentration limits to mitigate risks associated with dermal sensitization and systemic toxicity .
Key Findings from Safety Assessments :
- Dermal Sensitization : Moderate evidence suggests potential skin sensitization; therefore, recommended usage levels are established to minimize exposure risks .
- Toxicological Profile : The compound shows low to moderate toxicity concerning non-reproductive organ systems and ecotoxicology .
Case Studies and Research Findings
Research on Polysantol primarily focuses on its sensory properties and safety assessments rather than extensive biological activity studies. However, several key studies highlight the implications of its use in consumer products:
- Fragrance Safety Review :
- Flavor Chemistry :
Q & A
Q. What are the recommended synthetic pathways for 4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, and how can reaction conditions be optimized to improve yield?
The compound is synthesized via condensation of campholenic aldehyde (e.g., "Longmen aldehyde") with methyl ethyl ketone, followed by methylation and reduction steps. Key optimization strategies include:
- Catalyst selection : Use of phase-transfer catalysts (e.g., ionic liquids) to enhance methylation efficiency .
- Temperature control : Maintaining low temperatures during reduction steps to prevent side reactions like isomerization .
- Purification : Fractional distillation under reduced pressure to isolate the product from diastereomeric byproducts .
Q. How can researchers validate the structural identity of this compound using spectroscopic methods?
A combination of techniques is required:
- NMR : H and C NMR to confirm the cyclopentenyl and dimethylpentenol moieties. Key signals include δ 5.2–5.4 ppm (vinyl protons) and δ 1.0–1.2 ppm (quaternary methyl groups) .
- GC-MS : Retention index matching against standards (e.g., QB/T 4817-2015) and molecular ion peak at m/z 222.37 .
- IR spectroscopy : Absorbance at 3350–3450 cm (hydroxyl stretch) and 1650–1680 cm (C=C bonds) .
Q. What standardized analytical methods exist for quantifying this compound in fragrance formulations?
The Chinese industry standard QB/T 4817-2015 specifies:
Q. What are the critical safety parameters for handling this compound in laboratory settings?
Key safety data from toxicology studies include:
- Dermal sensitization : Negative results in murine local lymph node assays (LLNA) at concentrations ≤10% .
- Flash point : 100°C (closed cup), requiring precautions against ignition sources .
- Environmental persistence : Low bioaccumulation potential due to log <3 .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral characterization methods are recommended?
The compound exists as (±)-trans enantiomers. Enantioselective approaches include:
- Chiral catalysts : Use of palladium nanoparticles with ligand modifications (e.g., cinchona alkaloids) during hydrogenation steps .
- Chiral GC : Cyclodextrin-based columns (e.g., Chirasil-Dex) to resolve enantiomers. ECHA registration dossiers note distinct EC numbers for enantiomeric forms (e.g., 411-580-3 vs. 944-817-9) .
- Optical rotation : Reported values range from [α] +15° to +25° for the (+)-trans isomer .
Q. What experimental designs are effective for studying the compound’s stability under oxidative or photolytic conditions?
Stability studies should include:
Q. How can researchers resolve discrepancies in reported toxicological data (e.g., dermal vs. systemic effects)?
Contradictory findings may arise from:
Q. What mechanistic insights exist for the compound’s role as a pro-fragrance ingredient?
The compound acts as a precursor in controlled-release systems:
Q. How does structural isomerism impact the compound’s odor profile and application in perfumery?
Odor thresholds vary with stereochemistry:
- Enantiomeric differences : The (+)-trans isomer exhibits a "smoother" sandalwood note, while the (-)-trans form is more woody-dry .
- Structure-activity relationships (SAR) : Computational modeling (e.g., CoMFA) correlates cyclopentenyl substituents with receptor binding affinity .
Methodological Notes
- Contradictory evidence : Regulatory dossiers (ECHA, IFRA) and academic studies differ in purity specifications. Cross-validate results using industry standards (e.g., QB/T 4817-2015) .
- Advanced characterization : For enantiomeric excess (ee) determination, combine chiral HPLC with circular dichroism (CD) spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
